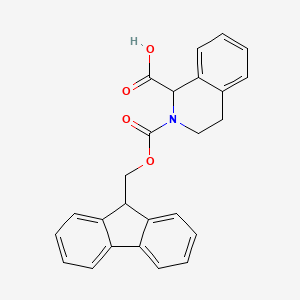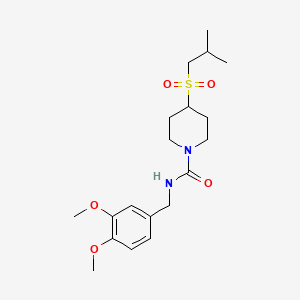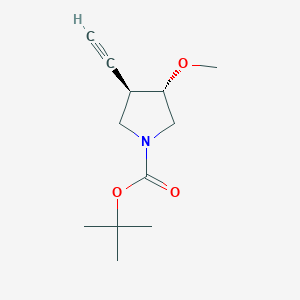
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to exert its therapeutic effects through various mechanisms, including inhibition of the proteasome pathway, modulation of oxidative stress, and regulation of inflammatory pathways. In cancer research, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. In neurological disorders, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to modulate oxidative stress and reduce inflammation, leading to improved cognitive function. In cardiovascular diseases, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to regulate inflammatory pathways, leading to reduced inflammation and improved cardiovascular function.
Biochemical and Physiological Effects:
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to have various biochemical and physiological effects, including inhibition of the proteasome pathway, modulation of oxidative stress, and regulation of inflammatory pathways. In cancer research, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to induce apoptosis in cancer cells by inhibiting the proteasome pathway. In neurological disorders, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to reduce oxidative stress and inflammation, leading to improved cognitive function. In cardiovascular diseases, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to reduce inflammation and improve cardiovascular function.
实验室实验的优点和局限性
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has several advantages for laboratory experiments, including its stability, solubility, and specificity for its target pathways. However, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate research, including further studies to determine its optimal dosage and administration, studies to determine its potential in combination with other therapies, and studies to determine its potential in other therapeutic areas. Additionally, further studies are needed to determine the potential side effects and toxicity of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate and to develop more efficient and cost-effective synthesis methods.
Conclusion:
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer research, neurological disorders, and cardiovascular diseases. Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. Further research is needed to determine the optimal dosage and administration of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, its potential in combination with other therapies, and its potential in other therapeutic areas.
合成方法
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition. The most common method involves the use of palladium-catalyzed cross-coupling reactions, which involves the reaction of 3-ethynyl-4-methoxypyrrolidine-1-carboxylic acid with tert-butyl (3R)-hydroxypyrrolidine-1-carboxylate in the presence of a palladium catalyst and a base.
科学研究应用
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been found to inhibit the growth of cancer cells by targeting the proteasome pathway. In neurological disorders, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been studied for its potential neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has been studied for its potential anti-inflammatory effects and has been found to reduce inflammation in animal models of atherosclerosis.
属性
IUPAC Name |
tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOZKYFVHAHDEX-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

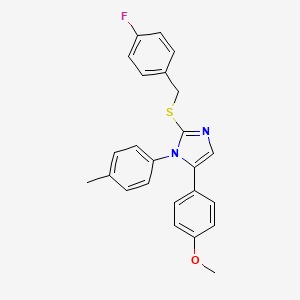
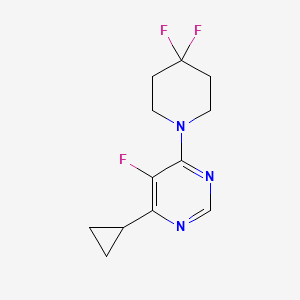
![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)
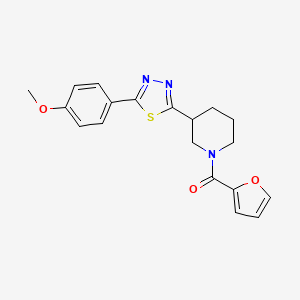

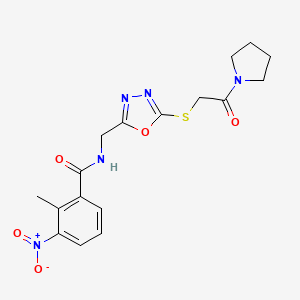
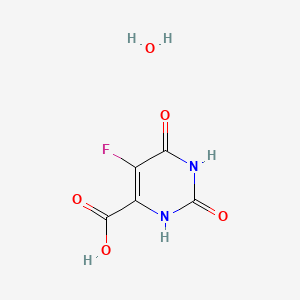
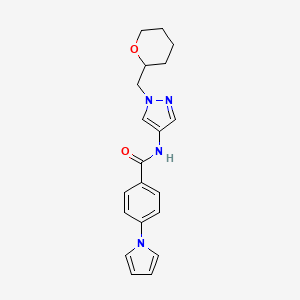
![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)
